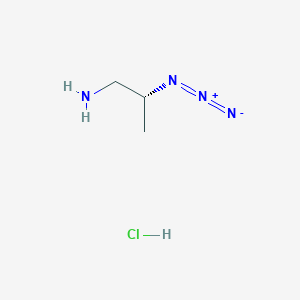![molecular formula C11H13NO2 B2731499 N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide CAS No. 1394990-49-8](/img/structure/B2731499.png)
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is intended for research use only.
Synthesis Analysis
The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide has been proposed in a one-pot process based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst and the nature of the solvent . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl2(dppb)] catalyst precursor leads in one pot to N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide . Under optimized reaction conditions, it was possible to produce N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide with an 85 mol % of selectivity in about 5 hours .Molecular Structure Analysis
The molecular structure of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is available in various databases . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide have been discussed in the synthesis analysis section. The reaction involves the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide include a molecular weight of 191.23 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Bioactive Conversion in the Nervous System
- Acetaminophen is metabolized in the brain and spinal cord to form N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist. This conversion is absent in mice lacking the enzyme fatty acid amide hydrolase and suggests a novel pathway for drug metabolism with implications in pain and thermoregulation pathways (Högestätt et al., 2005).
Environmental Impact on Aquatic Life
- Paracetamol's presence in water bodies at concentrations up to several micrograms per liter shows moderate cyto-genotoxicity in zebra mussel hemocytes. This suggests an environmental impact of widespread paracetamol use (Parolini et al., 2010).
Role in Cyclooxygenase Inhibition
- Acetaminophen's mechanism of action involves inhibiting cyclooxygenase (COX) activity, particularly in the central nervous system, which plays a role in its analgesic and antipyretic effects. This inhibition occurs under specific intracellular oxidation conditions (Lucas et al., 2005).
Interaction with Cellular Mechanisms
- Acetaminophen inhibits inflammation-related cytokines and reactive oxygen species in rats with adjuvant-induced arthritis, demonstrating its anti-inflammatory properties (Jawed et al., 2010).
Chemometric Analysis in Pharmaceuticals
- Acetaminophen, identified as N-(4-hydroxyphenyl)acetamide, is widely used in combination with other drugs like ibuprofen. Its quantification and analysis are crucial in pharmaceutical formulations (Kanthale et al., 2020).
Electrophysiological Applications
- Electrochemical studies of acetaminophen reveal its potential for high-performance sensor applications, useful in medical diagnostics and environmental monitoring (Karikalan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-11(6-7-11)9-2-4-10(14)5-3-9/h2-5,14H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYFGMJAOWQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2731417.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2731419.png)

![ethyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(6-chloropyridin-2-yl)formamido]acetate](/img/structure/B2731421.png)
![4-[(3-Nitrophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2731423.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)